- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

Cas no 93413-69-5 (D,L-Venlafaxine)

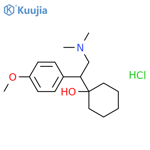

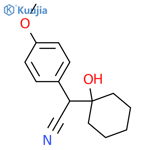

D,L-Venlafaxine structure

상품 이름:D,L-Venlafaxine

CAS 번호:93413-69-5

MF:C17H27NO2

메가와트:277.401785135269

CID:61628

D,L-Venlafaxine 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol

- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

- venlafexine

- D,L-Venlafaxine

- Venlafaxine

- Wy 45030

- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- (±)-Venlafaxine

- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol

- Kanghong

- Trevilor

- Velafax

- Venlafaxin

- Venlafaxine XR

- Venlor

-

- 인치: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3

- InChIKey: PNVNVHUZROJLTJ-UHFFFAOYSA-N

- 미소: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1

계산된 속성

- 정밀분자량: 277.20400

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 20

- 회전 가능한 화학 키 수량: 5

- 복잡도: 279

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.9

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: Powder

- 융해점: 72-74°C

- 비등점: 397.6°C at 760 mmHg

- PSA: 32.70000

- LogP: 3.03560

D,L-Venlafaxine 보안 정보

- 보안 지침: S37/39; S26

-

위험물 표지:

- 위험 용어:R36/37/38; R20/22

- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.

D,L-Venlafaxine 세관 데이터

- 세관 번호:2922509090

- 세관 데이터:

?? ?? ??:

2922509090개요:

2922509090. 기타 아미노알코올 페놀류\아미노산 페놀류와 기타 산소 아미노화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??:AB。??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사요약:

2922509090. 기타 아미노펜, 아미노펜 및 기타 산소 기능을 가진 아미노화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

D,L-Venlafaxine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2129-25mg |

Venlafaxine |

93413-69-5 | 25mg |

$130.0 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |

Venlafaxine |

93413-69-5 | 99.62% | 200mg |

¥2537.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |

Venlafaxine |

93413-69-5 | 99% | 25mg |

¥698.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |

Venlafaxine |

93413-69-5 | 99.62% | 5mg |

¥377.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |

Venlafaxine |

93413-69-5 | 99% | bulk |

¥POA | 2022-01-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |

Venlafaxine |

93413-69-5 | 99% | 5mg |

¥397.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |

Venlafaxine |

93413-69-5 | 99.62% | 25mg |

¥ 750 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |

Venlafaxine |

93413-69-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| Enamine | EN300-708795-0.1g |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

93413-69-5 | 0.1g |

$890.0 | 2023-06-02 | ||

| MedChemExpress | HY-B0196-5mg |

Venlafaxine |

93413-69-5 | 99.94% | 5mg |

¥261 | 2024-04-16 |

D,L-Venlafaxine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

참조

- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Formic acid , Triethylamine Catalysts: Cobalt oxide (Co3O4) (on nitrogen doped graphene (carbon)) Solvents: tert-Butanol , Water ; 14 h, 100 °C

참조

- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240

합성회로 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Tetrahydrofuran , Water ; 24 h, 40 bar, 120 °C

참조

- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332

합성회로 5

반응 조건

1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 5 °C → rt; 3 - 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

합성회로 6

반응 조건

1.1 Catalysts: Nickel Solvents: Water ; 10 min, 60 °C

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

참조

- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693

합성회로 7

반응 조건

1.1 Solvents: Water ; 10 min, rt

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

참조

- A process for the preparation of venlafaxine, India, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt

참조

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

합성회로 9

반응 조건

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

참조

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Solvents: Water

참조

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

합성회로 11

반응 조건

1.1 Reagents: Formic acid Solvents: Water ; rt → 98 °C; 20 h, 98 °C; 98 °C → 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

참조

- A process for the preparation of venlafaxine and intermediates thereof, India, , ,

합성회로 12

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Iron Solvents: Dimethyl sulfoxide , Water ; 24 h, 130 °C

참조

- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9

합성회로 13

반응 조건

1.1 Reagents: Acetic acid Catalysts: Palladium Solvents: Water ; 30 min, rt → 5 °C

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

참조

- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

참조

- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ; 4 h, 190 °C

참조

- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977

합성회로 16

반응 조건

1.1 Catalysts: Vitride Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

참조

- Method of preparation venlafaxine and its salts as antidepressant, China, , ,

합성회로 17

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

참조

- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,

합성회로 18

반응 조건

1.1 Solvents: 1,4-Dioxane , Water ; 5 min, rt; rt; 90 - 92 °C

참조

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C

참조

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

합성회로 20

반응 조건

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

참조

- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,

D,L-Venlafaxine Raw materials

- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Venlafaxine hydrochloride

- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-

- Venlafaxine N-Oxide

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

D,L-Venlafaxine Preparation Products

D,L-Venlafaxine 관련 문헌

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

-

Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924

-

Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093

-

Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932

93413-69-5 (D,L-Venlafaxine) 관련 제품

- 99300-78-4(Venlafaxine hydrochloride)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 921560-47-6(methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93413-69-5)D,L-Venlafaxine

순결:99%/99%/99%/99%/99%/99%/99%/99%

재다:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg

가격 ($):392.0/775.0/3798.0/154.0/270.0/356.0/267.0/449.0

atkchemica

(CAS:93413-69-5)D,L-Venlafaxine

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의